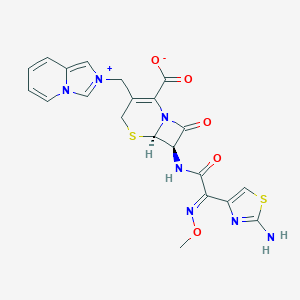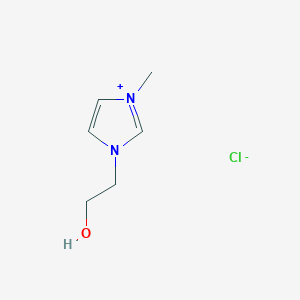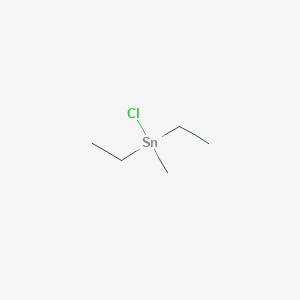
Methyldiethyltin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyldiethyltin (MDET) is an organotin compound that has been widely used in scientific research for its unique properties. MDET is a colorless liquid that is soluble in organic solvents and has a molecular formula of C6H14Sn. This compound has been used in various fields of research, including chemistry, biology, and medicine, due to its ability to act as a catalyst and its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Methyldiethyltin is not fully understood. However, it is believed that Methyldiethyltin acts as a Lewis acid catalyst by accepting a pair of electrons from a nucleophile. This leads to the formation of a new bond and the release of a leaving group.
Effets Biochimiques Et Physiologiques
Methyldiethyltin has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Methyldiethyltin has antitumor and antiviral properties. Methyldiethyltin has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, Methyldiethyltin has been shown to inhibit the replication of the hepatitis B virus.
Avantages Et Limitations Des Expériences En Laboratoire
Methyldiethyltin has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive and has a high yield. However, Methyldiethyltin has some limitations, including its toxicity and potential environmental hazards. Therefore, proper safety precautions should be taken when handling Methyldiethyltin.
Orientations Futures
There are several future directions for the use of Methyldiethyltin in scientific research. One potential area of research is the development of new catalysts based on Methyldiethyltin. Another area of research is the investigation of Methyldiethyltin's potential therapeutic applications, including its antitumor and antiviral properties. Additionally, the use of Methyldiethyltin in the synthesis of novel organic compounds is an area of potential future research.
Méthodes De Synthèse
The synthesis of Methyldiethyltin involves the reaction of diethyltin dichloride with methyl lithium in the presence of a catalyst. The reaction is carried out under controlled conditions to produce a high yield of Methyldiethyltin. The purity of the compound can be improved by distillation and recrystallization.
Applications De Recherche Scientifique
Methyldiethyltin has been used in a variety of scientific research applications, including catalysis, organic synthesis, and medicinal chemistry. In catalysis, Methyldiethyltin has been used as a Lewis acid catalyst in various reactions, including the synthesis of cyclic ethers and lactones. In organic synthesis, Methyldiethyltin has been used to synthesize various organic compounds, including carboxylic acids and esters. In medicinal chemistry, Methyldiethyltin has been investigated for its potential therapeutic applications, including its antitumor and antiviral properties.
Propriétés
Numéro CAS |
108354-36-5 |
|---|---|
Nom du produit |
Methyldiethyltin |
Formule moléculaire |
C5H13ClSn |
Poids moléculaire |
227.32 g/mol |
Nom IUPAC |
chloro-diethyl-methylstannane |
InChI |
InChI=1S/2C2H5.CH3.ClH.Sn/c2*1-2;;;/h2*1H2,2H3;1H3;1H;/q;;;;+1/p-1 |
Clé InChI |
MNVKYNXBVFEGPM-UHFFFAOYSA-N |
SMILES |
CC[Sn](C)(CC)Cl |
SMILES canonique |
CC[Sn](C)(CC)Cl |
Synonymes |
MDE-tin methyldiethyltin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



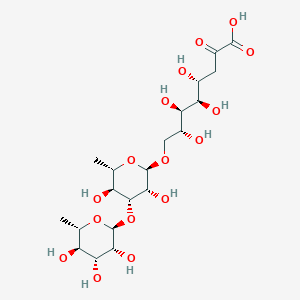
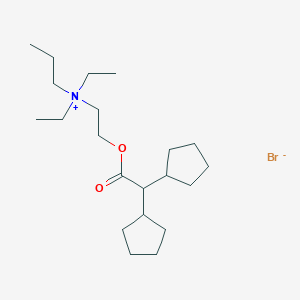
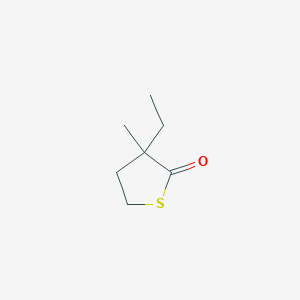
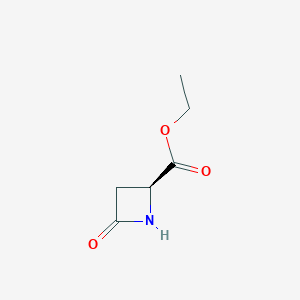
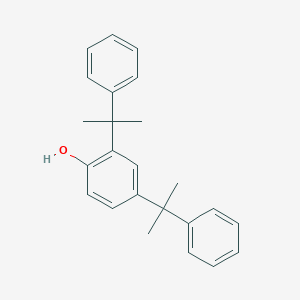
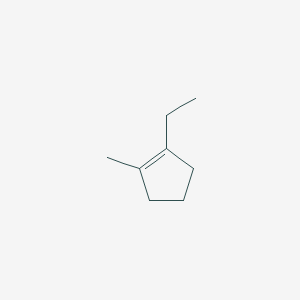
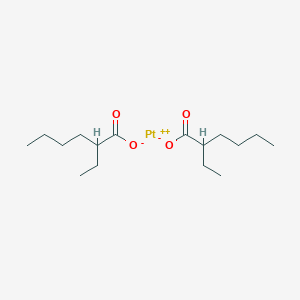
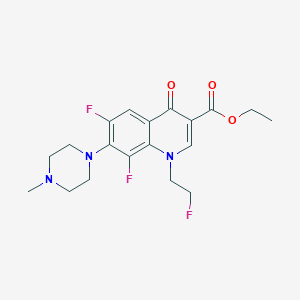
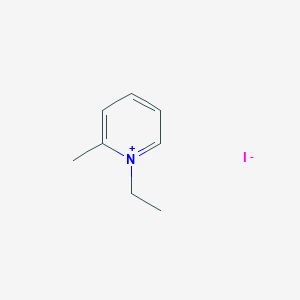
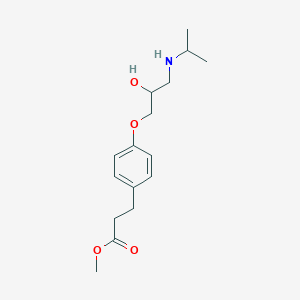
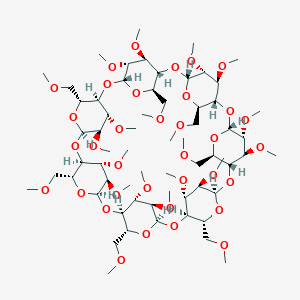
![1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine](/img/structure/B25664.png)
